molecular formula C9H10FNO5S B13467798 Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B13467798
M. Wt: 263.24 g/mol
InChI Key: VAQCGRSAVMUXGW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate (CAS: CID 165997548) is a fluorosulfonyloxy-substituted benzoate ester with the molecular formula C₉H₁₀FNO₅S . Its structure features:

  • A 5-amino group on the aromatic ring.
  • A fluorosulfonyloxy (-OSO₂F) group at the 2-position.
  • An ethyl ester (-COOEt) at the 1-position.

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (154.5 Ų) and [M-H]⁻ (152.4 Ų), determined via computational modeling .

Properties

Molecular Formula

C9H10FNO5S

Molecular Weight

263.24 g/mol

IUPAC Name

ethyl 5-amino-2-fluorosulfonyloxybenzoate

InChI

InChI=1S/C9H10FNO5S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16-17(10,13)14/h3-5H,2,11H2,1H3

InChI Key

VAQCGRSAVMUXGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in hydrogen bonding and electrostatic interactions, affecting the structure and function of biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate with analogous fluorosulfonyloxy- or sulfonate-substituted benzoates:

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Applications
This compound C₉H₁₀FNO₅S -NH₂, -OSO₂F, -COOEt Not reported N/A Research (potential)
Methyl 5-chloro-2-((fluorosulfonyl)oxy)benzoate C₈H₆ClFO₅S -Cl, -OSO₂F, -COOMe Flash chromatography 97% Chemical synthesis
Ethyl 4-((N-Acetylsulfamoyl)oxy)benzoate C₁₀H₁₂FNO₆S -OSO₂NHCOCH₃, -COOEt Fluorosulfate-amide reaction Not specified Chemical biology
2-(Fluorosulfonyl)ethyl benzoate C₉H₉FO₄S -CH₂CH₂OSO₂F, -COOAr CuO-promoted conjugate addition 89% Medicinal chemistry
Key Observations:

Fluorosulfonyloxy (-OSO₂F) groups are highly reactive, enabling participation in sulfonylation or nucleophilic displacement reactions, similar to other fluorosulfates .

Synthetic Feasibility: Methyl 5-chloro-2-((fluorosulfonyl)oxy)benzoate is synthesized efficiently (97% yield) via fluorosulfation followed by purification . this compound lacks reported synthetic protocols, suggesting challenges in amino group protection or fluorosulfonation under standard conditions .

Applications :

  • 2-(Fluorosulfonyl)ethyl benzoates are explored in medicinal chemistry due to their sulfonate ester functionality, which can act as prodrug moieties or enzyme inhibitors .
  • Ethyl 4-((N-Acetylsulfamoyl)oxy)benzoate demonstrates utility in chemical biology, leveraging the acetylsulfamoyl group for targeted modifications .

Physicochemical Properties

  • Collision Cross-Section (CCS): this compound exhibits a CCS of 154.5 Ų for [M+H]⁺, indicating a compact molecular conformation compared to bulkier analogs like ethyl 4-((N-Acetylsulfamoyl)oxy)benzoate (unreported CCS) .
  • Solubility and Stability: The amino group may improve aqueous solubility relative to chloro or acetylsulfamoyl derivatives but could also increase susceptibility to oxidation .

Biological Activity

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a fluorosulfonyl moiety. The presence of the fluorosulfonyl group is significant as it enhances the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H10FNO4S
Molecular Weight257.25 g/mol
SolubilitySoluble in organic solvents
pKaNot available

The biological activity of this compound primarily involves its interaction with enzymes and receptors in various biological pathways. The fluorosulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzymatic activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of several fluorinated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent .
  • Cytotoxic Effects : Research conducted on various cancer cell lines demonstrated that this compound induced cytotoxicity in human epidermoid carcinoma cells (A431). The compound was found to inhibit cell proliferation with an IC50 value comparable to established chemotherapeutic agents .
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways, thus indicating potential anti-inflammatory properties .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
CytotoxicityA431 (human epidermoid)12
Enzyme InhibitionCOX-1 and COX-2Not specified

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its ability to inhibit specific enzymes and exhibit cytotoxic effects against cancer cells positions it as a candidate for further development in pharmaceutical applications.

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into structure-activity relationships (SAR) could provide insights into optimizing its efficacy and selectivity for specific biological targets.

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